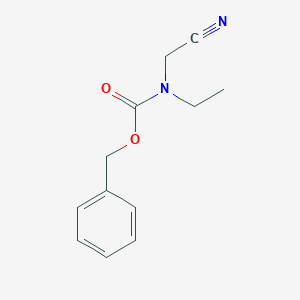
Benzyl (cyanomethyl)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (cyanomethyl)ethylcarbamate, also known as BCEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEC is a carbamate derivative that has been shown to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.
Scientific Research Applications
Benzyl (cyanomethyl)ethylcarbamate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary applications of Benzyl (cyanomethyl)ethylcarbamate is as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Benzyl (cyanomethyl)ethylcarbamate has been shown to be a potent inhibitor of this enzyme, making it a useful tool for studying the role of acetylcholinesterase in various physiological processes.
Mechanism of Action
The mechanism of action of Benzyl (cyanomethyl)ethylcarbamate involves its binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of physiological effects depending on the location and type of acetylcholine receptor present.
Biochemical and Physiological Effects:
Benzyl (cyanomethyl)ethylcarbamate has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain and peripheral nervous system. This can lead to improvements in cognitive function, memory, and attention. Benzyl (cyanomethyl)ethylcarbamate has also been shown to have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Benzyl (cyanomethyl)ethylcarbamate for lab experiments is its potency as an acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, Benzyl (cyanomethyl)ethylcarbamate also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research involving Benzyl (cyanomethyl)ethylcarbamate. One area of interest is the development of new and more potent acetylcholinesterase inhibitors based on the structure of Benzyl (cyanomethyl)ethylcarbamate. Another potential direction is the investigation of the potential therapeutic applications of Benzyl (cyanomethyl)ethylcarbamate in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of Benzyl (cyanomethyl)ethylcarbamate, as well as its potential toxicological effects.
Synthesis Methods
Benzyl (cyanomethyl)ethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with ethyl chloroformate and subsequent treatment with ammonia. The resulting product is a white crystalline solid that is soluble in organic solvents.
properties
CAS RN |
115172-96-8 |
|---|---|
Product Name |
Benzyl (cyanomethyl)ethylcarbamate |
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
benzyl N-(cyanomethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |
InChI Key |
QVXHGOBRFWRKPA-UHFFFAOYSA-N |
SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
synonyms |
BENZYL CYANOMETHYLETHYLCARBAMATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



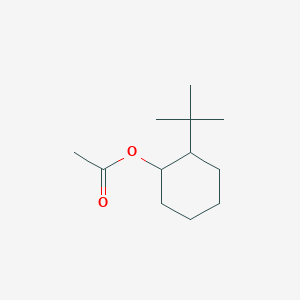
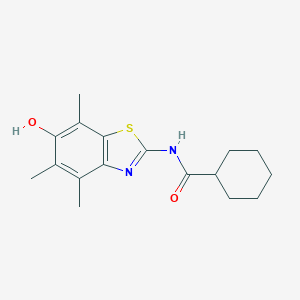
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
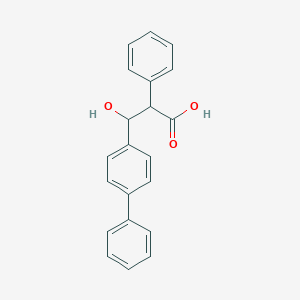
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
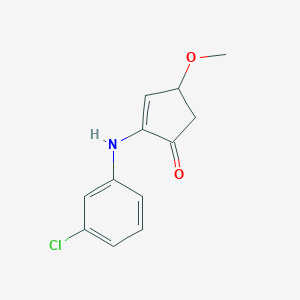
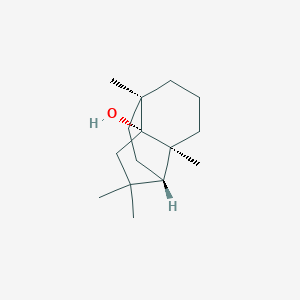
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
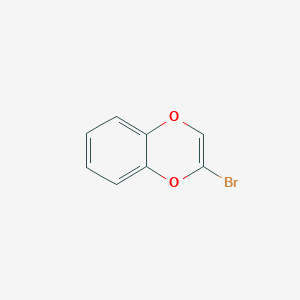
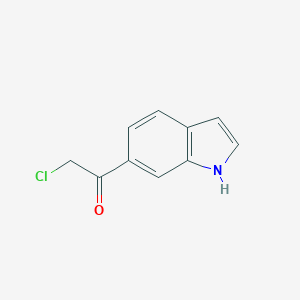
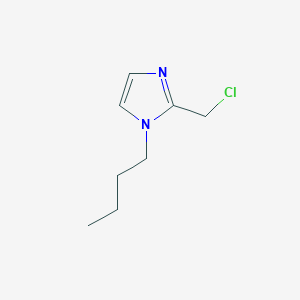

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)